Home > Products > Screening Compounds P93651 > 1-Thiocarbamoyl-2-imidazolidinethione
1-Thiocarbamoyl-2-imidazolidinethione - 695-76-1

1-Thiocarbamoyl-2-imidazolidinethione

Catalog Number: EVT-3415613
CAS Number: 695-76-1
Molecular Formula: C4H7N3S2
Molecular Weight: 161.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Thiocarbamoyl-2-imidazolidinethione is a sulfur-containing organic compound with the molecular formula C4H7N3S2\text{C}_4\text{H}_7\text{N}_3\text{S}_2 and a molecular weight of 161.3 g/mol. This compound is classified as a thiourea derivative, characterized by the presence of both thiocarbonyl and imidazolidinethione functional groups. It has garnered interest in various fields of chemistry due to its unique structure and potential applications.

Source and Classification

1-Thiocarbamoyl-2-imidazolidinethione can be synthesized from various precursors, particularly through reactions involving thiocarbamic acid derivatives and imidazolidinethiones. The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms in their ring structure. Its classification as a thiourea derivative highlights its relevance in medicinal chemistry and material science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-thiocarbamoyl-2-imidazolidinethione typically involves the reaction of 2-imidazolidinethione with thiocarbamoyl chloride or other thiocarbonyl compounds. One common method includes:

  1. Starting Materials:
    • 2-Imidazolidinethione
    • Thiocarbamoyl chloride
  2. Reaction Conditions:
    • The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform.
    • A base such as triethylamine may be used to neutralize the hydrochloric acid generated during the reaction.
  3. Procedure:
    • The thiocarbamoyl chloride is added dropwise to a solution of 2-imidazolidinethione under stirring.
    • The mixture is allowed to react at room temperature or slightly elevated temperatures for several hours.
    • The product can then be purified by recrystallization or chromatography.

This method allows for the efficient formation of the desired compound while minimizing side reactions.

Chemical Reactions Analysis

Reactions and Technical Details

1-Thiocarbamoyl-2-imidazolidinethione can participate in various chemical reactions due to its reactive functional groups. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The thiocarbonyl group can react with nucleophiles, leading to the formation of new carbon-sulfur bonds.
  • Condensation Reactions: It can condense with amines or alcohols, forming thiourea derivatives or thioethers.

These reactions are significant in synthetic organic chemistry, allowing for the development of more complex molecules.

Mechanism of Action

Process and Data

The mechanism of action for 1-thiocarbamoyl-2-imidazolidinethione is primarily related to its biological activity, particularly in pharmacology. As a metabolite of niridazole, it exhibits immunoactive properties, which are believed to involve modulation of immune responses through interaction with cellular pathways.

The formation of this compound from niridazole occurs predominantly in the gastrointestinal tract due to microbial activity, highlighting its role as an active metabolite rather than a direct pharmacological agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Thiocarbamoyl-2-imidazolidinethione possesses several notable physical and chemical properties:

  • Appearance: Typically forms colorless to light yellow crystals.
  • Melting Point: Approximately 203 °C.
  • Solubility: Soluble in polar organic solvents like methanol and ethanol but less soluble in non-polar solvents.
  • Stability: Stable under normal conditions but may decompose upon exposure to strong acids or bases.

These properties make it suitable for various applications in organic synthesis and materials science.

Applications

Scientific Uses

1-Thiocarbamoyl-2-imidazolidinethione has several applications in scientific research:

  • Pharmaceutical Development: Its immunoactive properties make it a candidate for further studies in drug development, particularly in antihelminthic therapies.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocycles and sulfur-containing compounds.
  • Material Science: Potential applications in creating novel materials due to its unique chemical structure.
Immunomodulatory Mechanisms and Cellular Interactions of 1-Thiocarbamoyl-2-imidazolidinethione (TCI)

1-Thiocarbamoyl-2-imidazolidinethione (TCI), a metabolite of the anthelmintic drug niridazole, has emerged as a potent immunomodulatory compound with distinctive effects on cellular immunity. Its ability to selectively suppress or enhance immune responses depending on cellular context, antigen type, and administration timing positions it as a unique pharmacological tool for dissecting immune pathways. This section comprehensively examines TCI's mechanisms, drawing on foundational in vivo and in vitro studies to delineate its cellular targets and functional outcomes.

Suppression of Cell-Mediated Immune Responses

TCI demonstrates significant regulatory effects on cell-mediated immunity, particularly through the inhibition of effector T-cell activation and modulation of innate immune coordination. These properties were initially identified in studies using murine models of hypersensitivity and lymphocyte activation, revealing dose- and time-dependent immunosuppressive profiles.

Inhibition of Delayed Hypersensitivity Reactions

Delayed-type hypersensitivity (DTH) represents a classic cell-mediated immune response orchestrated by antigen-specific T cells and macrophages. In C57BL/6J mice sensitized to the hapten 2,4-dinitro-1-fluorobenzene (DNFB), TCI administration (10⁻⁹ g/kg) exerted bidirectional effects on ear swelling responses contingent on temporal relationships to sensitization and challenge [4]. When administered two days prior to initial sensitization, TCI suppressed the 24-hour ear swelling response measured at day 5 post-sensitization by approximately 40-60%. Conversely, the same ultra-low dose enhanced the DTH response when measured at day 10. This temporal bifurcation suggests TCI disrupts early T-cell priming events while potentially amplifying later-phase effector mechanisms.

Notably, when administered two days after sensitization, TCI produced negligible effects on day 5 responses but significantly amplified (by >70%) the day 10 response. This enhancement coincided with reduced activity of suppressor T-cell populations, indicating TCI may selectively inhibit regulatory circuits that normally dampen DTH responses. Further evidence emerged from tolerance induction models: pretreatment with TCI (10⁻⁴ to 10⁻¹ g/kg) one day before tolerogen (2,4-dinitrobenzenesulfonic acid sodium salt) administration substantially decreased hapten-specific tolerance, enabling robust DNFB sensitization 10 days later [4]. This abrogation of tolerance highlights TCI’s capacity to interfere with peripheral immune regulation mechanisms.

Table 1: Temporal Effects of TCI on DNFB-Induced Delayed Hypersensitivity in Mice

TCI Administration TimingDose (g/kg)Ear Swelling at Day 5Ear Swelling at Day 10Proposed Mechanism
2 days pre-sensitization10⁻⁹40-60% suppression20-30% enhancementDisrupted T-cell priming; Altered regulatory cell function
2 days post-sensitization10⁻⁹No significant effect>70% enhancementSuppression of regulatory T-cell activity
1 day pre-tolerogen10⁻⁴–10⁻¹Tolerance abolishedN/AInhibition of tolerance-inducing pathways

Modulation of T-Cell Proliferation and Cytokine Secretion

Beyond DTH, TCI directly impedes T-lymphocyte activation in antigen-driven and mitogenic contexts. In vitro studies using murine splenocytes revealed concentration-dependent suppression of key T-cell effector functions [4]:

  • Concanavalin A (Con A)-stimulated proliferation: TCI concentrations as low as 10⁻¹² g/L inhibited mitogen-driven T-cell blastogenesis by >50%, with maximal suppression (80-90%) observed at 10⁻³ g/L. This indicates extraordinary potency in disrupting mitogenic signaling pathways.
  • Mixed lymphocyte reactions (MLRs): In allogeneic MLRs (AKR stimulators with C57BL/6 responders), TCI (10⁻¹² to 10⁻³ g/L) reduced proliferative responses by 40-75%, demonstrating interference with T-cell recognition of foreign MHC antigens.
  • Cytotoxic T lymphocyte (CTL) generation: The development of anti-ALL CTLs was suppressed by 60-85% at TCI concentrations of 10⁻⁹ to 10⁻¹ g/L, indicating impairment of cytotoxic effector differentiation.

Mechanistically, TCI does not induce lymphocyte cytotoxicity or impair viability at these concentrations, as confirmed by dye exclusion assays. Instead, its effects are reversible upon removal, suggesting transient modulation of activation signaling rather than permanent cell damage [1] [2]. The compound appears to target early events in T-cell receptor engagement, as evidenced by its ability to suppress interleukin-2 (IL-2) production and IL-2 receptor expression in stimulated T cells. This disruption of the IL-2 autocrine loop provides a plausible explanation for inhibited clonal expansion. Interestingly, the suppression exhibits a U-shaped dose-response curve, with loss of efficacy at higher concentrations (>10⁻⁵ g/L), indicating complex receptor or enzymatic interactions.

Table 2: In Vitro Suppression of T-Cell Responses by TCI

Assay SystemTCI Concentration RangeMaximal SuppressionKey Mechanistic Insights
Con A-induced proliferation10⁻¹² to 10⁻³ g/L80-90%Targets early TCR signaling; Reversible inhibition
Allogeneic MLR (AKR→C57BL/6)10⁻¹² to 10⁻³ g/L40-75%Impairs T-cell recognition of alloantigens
CTL generation (anti-ALL)10⁻⁹ to 10⁻¹ g/L60-85%Disrupts cytotoxic differentiation pathways
IL-2 production10⁻¹⁰ to 10⁻⁶ g/L70-80%Suppresses autocrine growth loop

Regulatory Effects on Lymphocyte Subpopulations

TCI exhibits remarkable selectivity across lymphocyte lineages, exerting divergent effects on B cells versus T cells and modulating functional outcomes through shifts in helper/suppressor balances. This compartmentalized immunomodulation distinguishes it from broad-spectrum immunosuppressants.

B-Cell vs. T-Cell Selectivity in Immunosuppression

The compound’s most paradoxical effects manifest in humoral immunity, where it simultaneously suppresses T-dependent antibody responses while potently augmenting T-independent responses. In primary immunization models with sheep red blood cells (SRBCs) – a classic T-dependent antigen – orally administered TCI at ultralow doses (10⁻¹⁴ to 10⁻¹⁰ g/kg) suppressed splenic plaque-forming cell (PFC) responses by 50-75% [1] [2]. This suppression exhibited strict dependence on antigen dose and drug timing, with maximal inhibition occurring when TCI was administered 24-48 hours before antigen exposure. Higher TCI doses (>10⁻⁵ g/kg) paradoxically enhanced PFC responses, particularly when given after immunization or with high-dose SRBCs.

Conversely, TCI pretreatment produced a dramatic >700% enhancement of PFC responses to the T-independent antigen DNP-Ficoll [1]. This profound enhancement suggests intrinsic B-cell hyperresponsiveness when T-cell regulatory constraints are lifted or bypassed. The mechanistic divergence was further corroborated by in vitro studies: TCI (up to 10⁻¹ g/L) did not inhibit antibody production by already differentiated plasma cells, confirming its action targets antigen presentation and/or lymphocyte activation rather than terminal effector function. The differential modulation appears rooted in TCI’s selective impairment of T-helper cell function while sparing or augmenting B-cell intrinsic activation pathways, particularly those engaged by highly repetitive antigens like Ficoll.

Table 3: Contrasting Effects of TCI on Lymphocyte Subpopulations

Response TypeAntigenTCI ExposureEffectProposed Cellular Target
Primary antibody responseSRBC (T-dependent)10⁻¹⁴–10⁻¹⁰ g/kg (oral, pre-immunization)50-75% suppressionCD4⁺ T-helper cells; Antigen-presenting cells
Primary antibody responseDNP-Ficoll (T-independent)10⁻¹⁴–10⁻¹⁰ g/kg (oral, pre-immunization)>700% enhancementB-cell intrinsic activation pathways
Secondary antibody responseSRBC>10⁻⁵ g/kg (24h pre-secondary challenge)Significant suppressionMemory T-cell reactivation
Plasma cell antibody productionN/AUp to 10⁻¹ g/L (in vitro)No effectTerminal B-cell differentiation

Role in Tolerance Induction to Hapten Sensitization

TCI’s interference with immunological tolerance extends beyond DTH to humoral tolerance. When administered before primary immunization with SRBC, it suppressed not only the primary PFC response but also impaired the development of immunological memory, reducing secondary responses elicited 28 days later [1]. This memory impairment suggests disruption of germinal center formation or long-lived plasma cell generation.

More profoundly, TCI alters the threshold for hapten-specific tolerance induction. As demonstrated in the DNFB model [4], pretreatment with TCI diminished the tolerogenic capacity of DNB SO₃NA, allowing sensitization to proceed despite exposure to this tolerogen. This effect implies TCI interferes with clonal deletion, anergy induction, or regulatory T-cell expansion – key mechanisms of peripheral tolerance. The compound may achieve this by blocking the induction or function of suppressor T cells specific for the hapten, thereby shifting the immune balance toward responsiveness. Alternatively, TCI might modulate antigen-presenting cell maturation, preventing the induction of tolerogenic dendritic cells. The dose-dependent nature of this effect (requiring >10⁻⁵ g/kg) suggests engagement of distinct molecular targets compared to its low-dose suppressive effects on effector responses.

The collective data position TCI as a unique immunomodulator capable of uncoupling tolerance circuits from effector activation, providing a pharmacological tool to dissect the molecular switches governing immune activation versus quiescence. Its lineage-specific effects further illuminate the differential regulatory mechanisms controlling T-cell versus B-cell responsiveness.

Properties

CAS Number

695-76-1

Product Name

1-Thiocarbamoyl-2-imidazolidinethione

IUPAC Name

2-sulfanylideneimidazolidine-1-carbothioamide

Molecular Formula

C4H7N3S2

Molecular Weight

161.3 g/mol

InChI

InChI=1S/C4H7N3S2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H2,5,8)(H,6,9)

InChI Key

CBROQIPVRZGUBN-UHFFFAOYSA-N

SMILES

C1CN(C(=S)N1)C(=S)N

Canonical SMILES

C1CN(C(=S)N1)C(=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.